

Sodelglitazar: A Technical Overview of its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Sodelglitazar

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Abstract

Sodelglitazar (GSK-677954) is a potent and selective dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPAR α) and gamma (PPAR γ). This technical guide provides a comprehensive overview of its molecular structure, available chemical properties, and its mechanism of action through the PPAR signaling pathway. Due to the limited availability of public data, specific experimental values for some physicochemical properties of **Sodelglitazar** are not available. This document compiles the known information and provides a generalized experimental framework for the characterization of similar compounds.

Molecular Structure and Identification

Sodelglitazar is a complex organic molecule with a thiazole core. Its systematic IUPAC name is 2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid.[1] Key identifiers and structural details are summarized in the table below.

Identifier	Value	Reference
IUPAC Name	2-(4-(((2-(2-Fluoro-4-(trifluoromethyl)phenyl)-4-methyl-1,3-thiazol-5-yl)methyl)sulfanyl)-2-methylphenoxy)-2-methylpropanoic acid	[1]
Chemical Formula	C23H21F4NO3S2	[1]
Molecular Weight	499.54 g/mol	[1][2]
CAS Number	447406-78-2	
SMILES	<chem>Cc1cc(ccc1OC(C)(C)C(=O)O)SCc2c(C)nc(-c3ccc(cc3F)C(F)(F)F)s2</chem>	
InChI Key	ZUGQWAYOWCBWGM-UHFFFAOYSA-N	

Chemical Properties

Detailed experimental data on the physicochemical properties of **Sodelglitazar**, such as its acid dissociation constant (pKa), partition coefficient (logP), aqueous solubility, and melting point, are not readily available in the public domain. For novel drug candidates, these properties are typically determined using a variety of experimental and computational methods.

General Experimental Protocols for Physicochemical Property Determination

Below are generalized protocols that can be employed to determine the key chemical properties of a compound like **Sodelglitazar**.

2.1.1. Determination of pKa by Potentiometric Titration

- Principle: This method involves the titration of the acidic or basic functional groups of the analyte with a standardized titrant. The pKa is determined from the midpoint of the resulting

titration curve.

- Methodology:
 - A precise amount of **Sodelglitazar** is dissolved in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
 - The solution is placed in a thermostatted vessel and titrated with a standardized solution of sodium hydroxide (for acidic groups) or hydrochloric acid (for basic groups) of known concentration.
 - The pH of the solution is monitored continuously using a calibrated pH electrode.
 - The titration curve (pH vs. volume of titrant added) is plotted.
 - The pKa value is determined from the pH at which half of the functional group has been neutralized. For poorly soluble compounds, specialized software is used to analyze the titration data and correct for co-solvent effects.

2.1.2. Determination of logP by Shake-Flask Method

- Principle: The partition coefficient between n-octanol and water is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach for its determination.
- Methodology:
 - A known concentration of **Sodelglitazar** is prepared in one of the phases (either n-octanol or water, pre-saturated with the other phase).
 - An equal volume of the second phase is added to a flask.
 - The flask is shaken vigorously for a set period to allow for partitioning equilibrium to be reached.
 - The mixture is then centrifuged to ensure complete phase separation.

- The concentration of **Sodelglitazar** in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

2.1.3. Determination of Aqueous Solubility

- Principle: The equilibrium solubility of a compound in an aqueous medium is determined by adding an excess of the solid compound to the solvent and measuring the concentration of the dissolved substance after equilibrium is reached.
- Methodology:
 - An excess amount of solid **Sodelglitazar** is added to a vial containing a buffered aqueous solution of a specific pH.
 - The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
 - The resulting suspension is filtered to remove any undissolved solid.
 - The concentration of **Sodelglitazar** in the clear filtrate is quantified using a validated analytical method (e.g., HPLC-UV).
 - This process is typically repeated at different pH values to understand the pH-solubility profile.

Mechanism of Action and Signaling Pathway

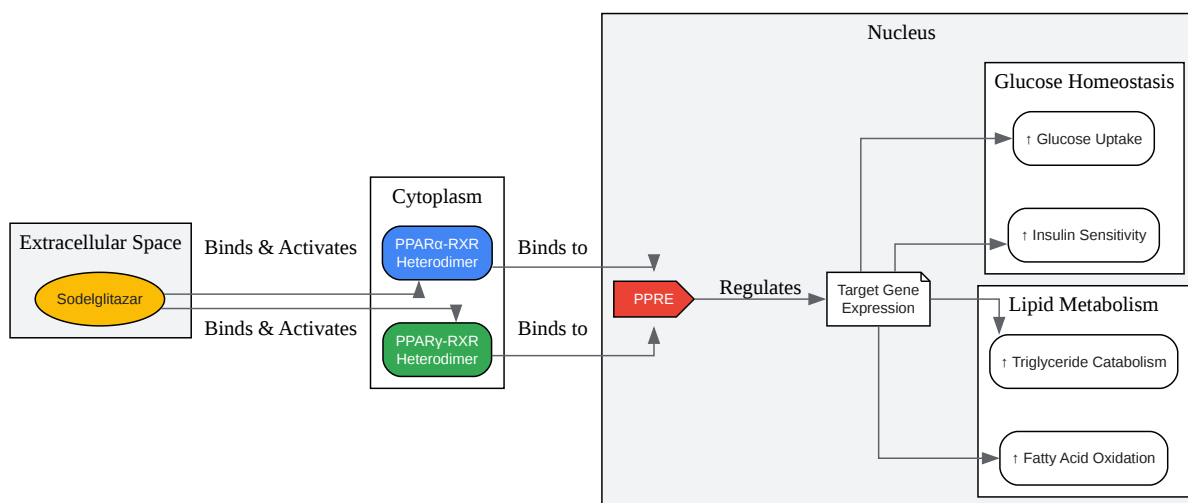
Sodelglitazar is a dual agonist for PPAR α and PPAR γ , which are nuclear receptors that function as ligand-activated transcription factors. The activation of these receptors plays a crucial role in the regulation of lipid and glucose metabolism.

- PPAR α Activation: Agonism of PPAR α primarily impacts lipid metabolism. It leads to an increased expression of genes involved in fatty acid uptake, transport, and β -oxidation in the

liver and muscle. This results in a reduction of circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

- **PPAR γ Activation:** Activation of PPAR γ is central to improving insulin sensitivity. It promotes the differentiation of adipocytes and increases the expression of genes involved in glucose uptake and utilization in peripheral tissues. This leads to a reduction in blood glucose levels.

The binding of **Sodelglitazar** to PPAR α and PPAR γ induces a conformational change in the receptors, leading to the recruitment of co-activator proteins. This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.



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Figure 1: Generalized PPAR α/γ signaling pathway activated by **Sodelglitazar**.

Experimental Protocol: PPAR Transactivation Assay

This assay is used to quantify the ability of a compound to activate PPAR α and PPAR γ .

- Principle: This cell-based assay utilizes a reporter gene (e.g., luciferase) under the control of a PPRE. Activation of the PPAR by a ligand leads to the expression of the reporter gene, which can be measured.
- Methodology:
 - Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or HepG2) is cultured in appropriate media. The cells are then co-transfected with two plasmids: one expressing the full-length human PPAR α or PPAR γ protein, and a second reporter plasmid containing a luciferase gene driven by a PPRE-containing promoter. A third plasmid expressing a control reporter (e.g., β -galactosidase) can be included for normalization.
 - Compound Treatment: After transfection, the cells are treated with various concentrations of **Sodelglitazar** or a known PPAR agonist (positive control) and a vehicle control (negative control) for 24-48 hours.
 - Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate. The β -galactosidase activity is also measured for normalization of transfection efficiency.
 - Data Analysis: The relative luciferase activity is calculated for each concentration of the test compound. The results are typically plotted as a dose-response curve, from which the EC50 (half-maximal effective concentration) value can be determined.

Conclusion

Sodelglitazar is a dual PPAR α / γ agonist with a well-defined molecular structure. While specific experimental data on its physicochemical properties are limited in the public domain, its mechanism of action through the PPAR signaling pathway is understood in the context of its therapeutic class. The provided generalized experimental protocols offer a framework for the characterization of this and similar molecules. Further research and publication of preclinical data are needed to provide a more complete profile of **Sodelglitazar**'s chemical and pharmacological properties.

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